2-(Hydroxyimino)propanenitrile

Description

Classification within Organic Compound Families

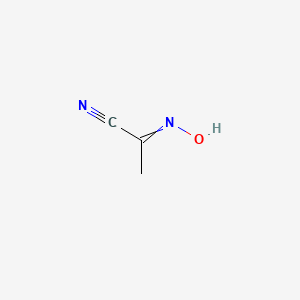

Organic compounds are systematically categorized into families based on their functional groups, which are specific arrangements of atoms that determine the molecule's chemical behavior and properties. libretexts.orguzh.chpressbooks.pubchemicalnote.com The compound 2-(Hydroxyimino)propanenitrile, with the chemical formula C₃H₄N₂O, possesses both a hydroxyimino group (-C=N-OH) and a nitrile group (-C≡N).

Consequently, it is classified as a member of two primary organic families:

Oximes: These are compounds containing the general formula RR'C=N-OH. wikipedia.org Depending on whether the carbon of the functional group is attached to a hydrogen atom, they can be further categorized as aldoximes or ketoximes. wikipedia.orgnumberanalytics.com

Nitriles: These are organic compounds that contain a -C≡N functional group.

The presence of more than one functional group, as in this compound, leads to its designation as a polyfunctional or bifunctional compound. sumdu.edu.ua This bifunctionality is central to its chemical character, as the properties of the molecule are a composite of the individual and interactive effects of the oxime and nitrile moieties.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₃H₄N₂O |

| Molecular Weight | 84.08 g/mol |

| Canonical SMILES | CC(=NO)C#N |

| InChI Key | LVKGJWJXYHLYQP-UHFFFAOYSA-N |

| CAS Number | 37101-10-3 |

Historical Perspectives on Related Functional Group Chemistry

The study of organic chemistry as a distinct field flourished in the 19th century, laying the groundwork for understanding the structure and reactivity of carbon-based compounds. britannica.com The functional groups present in this compound—oximes and nitriles—have their own rich historical development.

The term oxime was coined in the 19th century, combining the words "oxygen" and "imine". wikipedia.org Oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgbritannica.com This reaction became a standard method for the identification of aldehydes and ketones, as the resulting oximes are often crystalline solids with distinct melting points. britannica.com The chemistry of oximes has since expanded significantly, with these compounds serving as crucial intermediates in various transformations, including rearrangements and the synthesis of nitrogen-containing heterocycles. numberanalytics.comnih.gov

Nitriles have also long been a cornerstone of organic synthesis. One of the classic methods for their preparation involves the dehydration of aldoximes. britannica.com The development of new synthetic routes to nitriles remains an active area of research, with methods ranging from the oxidation of primary amines and alcohols to the use of reagents like sulfuryl fluoride (B91410) to mediate the formation of the nitrile group from oxime derivatives. organic-chemistry.orgbeilstein-journals.org The nitrile group itself is a versatile synthon, capable of being converted into amines, carboxylic acids, and amides, making it highly valuable in the construction of complex molecules.

Significance of Oxime-Nitrile Bifunctionality in Organic Synthesis Research

Bifunctional reagents are of great importance in organic synthesis as they offer an efficient pathway to increase molecular complexity. nih.gov The dual nature of this compound, containing both an oxime and a nitrile group, makes it a prime example of such a versatile chemical entity. This bifunctionality allows for a diverse range of chemical transformations, making the molecule a useful building block for more complex organic structures.

The oxime group is a nucleophile and can participate in various reactions, including alkylation and acylation. acs.org It can also be transformed into other functional groups; for instance, oximes can be readily converted into nitriles or amines. numberanalytics.combritannica.com The development of radical reactions involving oxime radicals has further expanded their synthetic utility, enabling the construction of cyclic compounds like isoxazolines. beilstein-journals.org

The nitrile group is an electrophilic center that can undergo nucleophilic attack. It is a key functional group in the synthesis of many biologically active compounds and materials. beilstein-journals.org Its presence in a molecule opens up pathways for creating carbon-carbon bonds and for its conversion into other nitrogen-containing functionalities.

The co-existence of these two functional groups in this compound provides synthetic chemists with multiple reactive sites to exploit. This allows for selective transformations at one site while leaving the other intact for subsequent reactions, or for reactions that involve both groups simultaneously to form heterocyclic systems. The compound serves as a precursor for synthesizing various molecules, including pharmaceutical intermediates and materials with specific properties. For example, research has shown that α-hydroxyimino nitriles can be prepared and utilized in further synthetic steps. oup.comresearchgate.net The strategic application of such bifunctional molecules is a key theme in modern organic chemistry, aiming for atom-economic and efficient construction of complex molecular architectures. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Functional Group(s) |

|---|---|

| This compound | Oxime, Nitrile |

| Aldehyde | Carbonyl |

| Alkane | Single Bonds (C-C, C-H) |

| Alkene | Double Bond (C=C) |

| Alkyne | Triple Bond (C≡C) |

| Amide | Amide |

| Amine | Amino |

| Carboxylic Acid | Carboxyl |

| Hydroxylamine | Hydroxyl, Amino |

| Isoxazoline | Heterocycle |

| Ketone | Carbonyl |

| Nitrile | Nitrile |

| Oxime | Oxime |

Structure

2D Structure

3D Structure

Properties

CAS No. |

37101-10-3 |

|---|---|

Molecular Formula |

C3H4N2O |

Molecular Weight |

84.08 g/mol |

IUPAC Name |

2-hydroxyiminopropanenitrile |

InChI |

InChI=1S/C3H4N2O/c1-3(2-4)5-6/h6H,1H3 |

InChI Key |

LVKGJWJXYHLYQP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxyimino Propanenitrile and Analogues

Routes via Carbonyl Compound Precursors

A prevalent strategy for constructing the hydroxyimino group involves the modification of a carbonyl compound. These routes are advantageous due to the wide availability of carbonyl precursors and the high efficiency of oximation reactions.

Oxime Formation from α-Ketonitriles

The direct conversion of an α-ketonitrile to the corresponding α-(hydroxyimino)nitrile is a direct and common method. This transformation is typically achieved through condensation with hydroxylamine (B1172632) or by nitrosation of a carbon atom adjacent to the nitrile group.

The reaction of a ketone with hydroxylamine is a standard method for oxime synthesis. wikipedia.org For α-ketonitriles, the carbonyl group readily reacts with hydroxylamine, often in the presence of a weak base or acid catalyst, to yield the desired oxime.

Alternatively, nitrosation of active methylene (B1212753) compounds using alkyl nitrites provides a pathway to α-oxo oximes. thieme-connect.de For instance, the synthesis of 2-hydroxyimino-2-(1-naphthyl)acetonitrile, an analogue of the target compound, was achieved by treating 2-(1-naphthyl)acetonitrile with methyl nitrite (B80452) in the presence of a base. prepchem.com The base generates a carbanion α to the nitrile, which then attacks the nitrosating agent.

| Precursor | Reagent | Product | Yield | Reference |

| 2-(1-naphthyl)acetonitrile | Methyl nitrite / Sodium hydroxide | 2-hydroxyimino-2-(1-naphthyl)acetonitrile | ~40% | prepchem.com |

| 5-Methoxyindan-1-one | Isopentyl nitrite / HCl | 2-(Hydroxyimino)-5-methoxy-1-indanone | 73-91% | thieme-connect.de |

| General Ketone (R1-CO-CH2-R2) | Alkyl nitrite | α-oxo oxime (R1-CO-C(=NOH)-R2) | Varies | thieme-connect.de |

Nucleophilic Addition Approaches

Nucleophilic addition reactions are fundamental to the chemistry of carbonyl compounds. In the context of synthesizing 2-(hydroxyimino)propanenitrile, the key step is the nucleophilic attack of hydroxylamine on the carbonyl carbon of an α-ketonitrile precursor, such as pyruvonitrile (B1329346) (acetyl cyanide).

The mechanism involves the lone pair of electrons on the nitrogen atom of hydroxylamine attacking the electrophilic carbonyl carbon. This is followed by proton transfer steps to form a carbinolamine intermediate, which then dehydrates to form the final C=N double bond of the oxime. wikipedia.org

This reaction is highly versatile and is the most common method for preparing both aldoximes and ketoximes. wikipedia.org The reaction conditions can often be tuned to favor the formation of one geometric isomer (E/Z) over the other.

Nitrile Group Introduction and Modification

An alternative synthetic logic involves the formation of the nitrile group on a molecule that already contains the hydroxyimino moiety or a suitable precursor.

Dehydration of Amides and Related Compounds

The dehydration of primary amides is a classic and effective method for the synthesis of nitriles. researchgate.netresearchgate.netrsc.org In this approach, a precursor such as 2-(hydroxyimino)propanamide would be treated with a strong dehydrating agent to yield this compound. A variety of reagents are known to effect this transformation, each with its own mechanism and substrate scope.

Commonly used dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). researchgate.netchemistrysteps.com The general mechanism involves the activation of the amide carbonyl oxygen, converting it into a good leaving group. Subsequent elimination of water furnishes the nitrile. chemistrysteps.com More modern methods may employ milder conditions, for example, using phosphine (B1218219) reagents or catalytic systems. nih.gov

| Dehydrating Agent | General Reaction | Reference |

| Thionyl Chloride (SOCl₂) | R-CONH₂ → R-CN | researchgate.netchemistrysteps.com |

| Phosphorus Oxychloride (POCl₃) | R-CONH₂ → R-CN | researchgate.netchemistrysteps.com |

| Phosphorus Pentoxide (P₂O₅) | R-CONH₂ → R-CN | researchgate.netchemistrysteps.com |

| Tris(dimethylamino)phosphine (P(NMe₂)₃) | R-CONH₂ → R-CN | nih.gov |

| Cyanuric chloride | R-CONH₂ → R-CN | researchgate.net |

Nucleophilic Substitution with Cyanide Sources

The introduction of a nitrile group can also be accomplished via nucleophilic substitution, typically an Sₙ2 reaction. This requires a substrate with a good leaving group, such as a halide, which is displaced by a cyanide nucleophile. libretexts.org

For the synthesis of this compound, a suitable precursor would be an α-halo oxime, for example, 2-chloro-2-(hydroxyimino)propane. The reaction is typically carried out by heating the substrate with sodium or potassium cyanide in a polar aprotic solvent like ethanol. libretexts.orgshout.education The choice of solvent is crucial, as the presence of water can lead to the formation of hydrolysis byproducts. libretexts.org The reaction proceeds via backside attack of the cyanide ion on the carbon atom bearing the leaving group, leading to inversion of stereochemistry if the carbon is a chiral center. youtube.com

| Substrate Type | Reagent | Product | Reaction Type | Reference |

| Primary Halogenoalkane | KCN or NaCN in ethanol | Alkyl Nitrile | Sₙ2 | libretexts.org |

| Secondary Halogenoalkane | KCN or NaCN in ethanol | Alkyl Nitrile | Sₙ1 / Sₙ2 | libretexts.org |

| Tertiary Halogenoalkane | KCN or NaCN in ethanol | Alkyl Nitrile | Sₙ1 | shout.education |

Hydroxylamine-Mediated Reactions

Hydroxylamine and its derivatives are central reagents in the synthesis of oximes. Beyond the direct oximation of carbonyls, they can participate in more complex transformations that lead to the target structures.

For example, a one-pot synthesis of nitriles from aldehydes has been developed using hydroxylamine hydrochloride on silica (B1680970) gel under heating. ajgreenchem.com In this process, the aldehyde first reacts with hydroxylamine to form an aldoxime intermediate. Under the reaction conditions, the silica gel facilitates the dehydration of this aldoxime to the corresponding nitrile. ajgreenchem.com This method provides a direct route from an aldehyde to a nitrile, with the hydroxyimino species being a key intermediate.

Additionally, hydroxylamine can be used to generate α-hydroxy oximes from α-halo aldehydes. google.com This reaction involves both the formation of the oxime and the substitution of the halide with a hydroxyl group. While not a direct route to this compound, it demonstrates the utility of hydroxylamine in creating multifunctional molecules containing the hydroxyimino group. The synthesis of hydroxylamine itself can be achieved through various routes, including the acid-catalyzed hydrolysis of nitromethane. youtube.com

| Reactant(s) | Conditions | Product | Key Feature | Reference |

| Aldehyde, Hydroxylamine HCl | Silica-gel, Heat | Nitrile | In-situ formation and dehydration of aldoxime | ajgreenchem.com |

| α-Halo-aldehyde, Hydroxylamine | Aqueous media, pH 2-9 | α-Hydroxy-oxime | Simultaneous oximation and hydrolysis | google.com |

| Nitromethane, HCl | Reflux | Hydroxylamine HCl | Synthesis of the key reagent | youtube.com |

Condensation Reactions

A primary method for the synthesis of α-hydroxyimino nitriles involves the condensation of α-keto nitriles with hydroxylamine. This reaction is a standard procedure for forming oximes from carbonyl compounds. organic-chemistry.org In the case of this compound, the precursor would be 2-oxopropanenitrile (pyruvonitrile). The reaction proceeds by the nucleophilic attack of hydroxylamine on the ketone's carbonyl carbon, followed by dehydration to yield the oxime.

The general mechanism for oxime formation from a ketone and hydroxylamine is well-established. doubtnut.comrzepa.net The reaction is typically carried out under mild thermal conditions to minimize the decomposition of hydroxylamine. organic-chemistry.org The choice of solvent can be crucial, with solvents like tert-butanol (B103910) being used to enhance the stability of hydroxylamine. organic-chemistry.org

Reaction with 2-Cyanoacetamide (B1669375) Derivatives

Another significant synthetic route involves the use of 2-cyanoacetamide and its derivatives. Specifically, 2-cyano-2-hydroxyiminoacetamide can be synthesized by reacting a nitrite salt with 2-cyanoacetamide in the presence of a less than stoichiometric amount of acid. nih.gov This method avoids the need for large amounts of acid that would later require neutralization. nih.gov The resulting 2-cyano-2-hydroxyiminoacetamide salts are stable and can be used as intermediates for further reactions. nih.gov

The general reaction of nitriles with hydroxylamine to form amidoximes is also a well-studied area, providing a basis for understanding the reactivity of the nitrile group in these syntheses. nih.govrsc.org

Advanced and Green Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of oxime-nitriles. These strategies aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Solvent-Free Reaction Methodologies

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for organic solvents. These reactions are often facilitated by microwave irradiation, which can lead to shorter reaction times and higher yields. researchgate.net For the synthesis of nitriles from aldehydes, a one-pot, solvent-free process involving heating with hydroxylamine hydrochloride has been reported. organic-chemistry.org This approach is atom-efficient and simplifies the work-up procedure. organic-chemistry.org

Microwave-assisted synthesis has been successfully employed for the conversion of aldehydes into nitriles using hydroxylamine hydrochloride and a catalyst in dry media. researchgate.net This method is rapid and provides high yields of the desired products. researchgate.net

Catalytic Approaches in Oxime-Nitrile Synthesis

The use of catalysts can significantly improve the efficiency and selectivity of oxime and nitrile synthesis. Brønsted acids have been used to catalyze the synthesis of nitriles from aldehydes via transoximation under mild conditions. organic-chemistry.org This method utilizes an O-protected oxime as a more stable alternative to explosive O-protected hydroxylamines. organic-chemistry.org

Biocatalytic approaches using enzymes like aldoxime dehydratases are also gaining prominence for the synthesis of nitriles from aldoximes under mild, cyanide-free conditions. These enzymatic methods offer high selectivity and are environmentally benign. Additionally, various metal catalysts, such as those based on copper, have been employed for the synthesis of nitriles. organic-chemistry.org For instance, a copper-catalyzed reaction enables the transfer of a nitrogen atom to various aldehydes to form nitriles. organic-chemistry.org

Interactive Data Table: Synthesis of this compound Analogues

| Starting Material | Reagent(s) | Product | Reference |

| 2-Oxopropanenitrile | Hydroxylamine | This compound | organic-chemistry.org |

| 2-Cyanoacetamide | Nitrite Salt, Acid | 2-Cyano-2-hydroxyiminoacetamide | nih.gov |

| Aldehydes | Hydroxylamine hydrochloride | Nitriles | organic-chemistry.org |

| Aldehydes | Hydroxylamine hydrochloride, Sodium Sulphate, Sodium Bicarbonate (Microwave) | Nitriles | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 2 Hydroxyimino Propanenitrile

Reactivity of the Nitrile Functionality

The carbon-nitrogen triple bond in the nitrile group of 2-(hydroxyimino)propanenitrile is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

The hydrolysis of the nitrile group in this compound can be controlled to yield either a carboxylic acid or an amide, depending on the reaction conditions. chemguide.co.ukstackexchange.com The reaction typically proceeds through an amide intermediate. chemistrysteps.com

Under harsh acidic or basic conditions with prolonged heating, the nitrile is fully hydrolyzed to a carboxylic acid. chemguide.co.uk In acidic hydrolysis, the nitrile is heated under reflux with a dilute acid like hydrochloric acid, yielding the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk Alkaline hydrolysis involves heating the nitrile with an alkali solution, such as sodium hydroxide, which produces a carboxylate salt and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification is necessary to obtain the free carboxylic acid. chemguide.co.uk

The hydrolysis can be stopped at the amide stage under more controlled or milder conditions. stackexchange.comchemistrysteps.com For instance, the use of a TFA-H2SO4 acid mixture has been reported for the selective conversion of nitriles to amides. stackexchange.com Additionally, conducting the hydrolysis in specific solvents, such as tert-butanol (B103910), can favor the formation of the amide. chemistrysteps.com

Table 1: Hydrolysis Products of the Nitrile Group

| Reagents and Conditions | Major Product |

|---|---|

| Dilute HCl, heat | Carboxylic Acid |

| Dilute NaOH, heat, then H₃O⁺ | Carboxylic Acid |

| TFA-H₂SO₄ | Amide |

The nitrile functionality of this compound can be reduced to a primary amine or an aldehyde. Catalytic hydrogenation is an economical method for the reduction of nitriles to primary amines, often employing catalysts such as Raney nickel, palladium, or platinum. wikipedia.org The selectivity for the primary amine can be influenced by the choice of catalyst, solvent, and reaction conditions to avoid the formation of secondary and tertiary amines. wikipedia.org

Stoichiometric reducing agents are also effective. For example, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) is capable of reducing a variety of nitriles to their corresponding primary amines in high yields. nih.govorganic-chemistry.org This method has been shown to be selective for the nitrile group in the presence of other functional groups like esters, provided the nitrile is activated by an electron-withdrawing group. nih.gov

The mechanism of nitrile reduction by hydride reagents involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion. A second hydride addition then leads to a dianion, which upon protonation during aqueous workup, yields the primary amine.

The electrophilic carbon of the nitrile group in this compound is susceptible to attack by organometallic nucleophiles, such as Grignard reagents and organolithium compounds. This reaction provides a pathway to ketones. ucalgary.cachemistrysteps.com

The mechanism involves the nucleophilic addition of the organometallic reagent to the carbon-nitrogen triple bond, which forms an imine salt intermediate. ucalgary.ca This intermediate is stable and does not undergo a second addition of the organometallic reagent. chemistrysteps.com Subsequent hydrolysis of the imine salt during aqueous workup yields the corresponding ketone. ucalgary.cachemistrysteps.com This method is advantageous as the ketone product is only formed after the quenching of the highly reactive organometallic reagent, thus preventing further reaction. ucalgary.ca

Reactivity of the Oxime Functionality

The oxime group in this compound also exhibits characteristic reactivity, most notably the Beckmann rearrangement and reactions involving the functionalization of its nitrogen atom.

The Beckmann rearrangement is a classic reaction of oximes that converts them into amides under acidic conditions. masterorganicchemistry.comwikipedia.org This rearrangement can be catalyzed by various acids, including sulfuric acid, phosphorus pentachloride, and thionyl chloride. wikipedia.org The reaction is initiated by the conversion of the oxime's hydroxyl group into a good leaving group, often through protonation. masterorganicchemistry.com This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, resulting in the formation of a nitrilium ion. alfa-chemistry.comorganic-chemistry.org This ion is then attacked by water to form an imidate, which tautomerizes to the final amide product. wikipedia.org

An important competing reaction to the Beckmann rearrangement is Beckmann fragmentation. This pathway is favored when the migrating group can form a stable carbocation. wikipedia.org The fragmentation results in the formation of a nitrile and a carbocation. wikipedia.org

Table 2: Reagents for Beckmann Rearrangement

| Reagent/Catalyst | Function |

|---|---|

| H₂SO₄, PPA, HCl | Brønsted acid catalysts |

| SOCl₂, PCl₅, BF₃ | Lewis acid catalysts |

| MsCl, TsCl | Activate the hydroxyl group |

The nitrogen atom of the oxime in this compound can undergo various functionalization reactions. One such reaction is the formation of O-alkyloximes or O-acyloximes. For instance, the reaction of an oxime with sulfuryl fluoride (B91410) can generate an activated fluorosulfonate intermediate. beilstein-journals.org This intermediate can then participate in further reactions, such as ring-opening cross-coupling reactions with alkenes to form new nitrile-containing compounds. beilstein-journals.org

These functionalized oximes are valuable synthetic intermediates. The activation of the N-O bond in these derivatives facilitates a range of transformations, highlighting the versatility of the oxime functionality in organic synthesis.

Acylation and Alkylation of the Hydroxyimino Group

The hydroxyimino group (-C=N-OH) in this compound serves as a versatile site for functionalization through acylation and alkylation reactions. These transformations primarily target the oxygen atom of the oxime, leading to the formation of O-acyl and O-alkyl oxime ethers, respectively. The reactivity of the oxime is influenced by its ambidentate nucleophilic nature, with the oxygen being the more common site of attack by electrophiles. acs.org

Acylation Reactions

The acylation of the hydroxyimino group in compounds analogous to this compound is a well-established transformation that can be achieved using various acylating agents. Acyl chlorides and acid anhydrides are commonly employed for this purpose. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, where the oxygen atom of the oxime attacks the carbonyl carbon of the acylating agent. savemyexams.com This is followed by the elimination of a leaving group, such as a chloride ion, to yield the corresponding O-acyl oxime.

Recent methodologies have focused on developing milder and more efficient acylation protocols. For instance, the use of N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst allows for the facile esterification of oximes at room temperature. organic-chemistry.org Another approach involves the reaction of oxime chlorides with carboxylic acids, providing a convenient route to O-acylhydroxamates. rsc.orgbohrium.comresearchgate.net This method is advantageous as it avoids the use of often moisture-sensitive acyl chlorides. rsc.orgbohrium.comresearchgate.net

| Acylating Agent | Catalyst/Conditions | Product Type | Reference |

| Acyl Chlorides | Base (e.g., Pyridine) | O-Acyl Oxime | savemyexams.com |

| Acid Anhydrides | Base or Acid Catalyst | O-Acyl Oxime | savemyexams.com |

| Carboxylic Acids | EDCI/DMAP | O-Acyl Oxime | organic-chemistry.org |

| Oxime Chlorides | Carboxylic Acids/Base | O-Acylhydroxamate | rsc.orgbohrium.comresearchgate.net |

Alkylation Reactions

Alkylation of the hydroxyimino group introduces an alkyl or aryl group onto the oxygen atom, forming oxime ethers. Traditional methods often involve the use of alkyl halides in the presence of a base. acs.org However, contemporary research has expanded the scope of alkylating agents and catalytic systems to improve efficiency and substrate scope.

The O-alkylation of oximes can be effectively carried out with alcohols using a heteropolyacid catalyst like H₃PW₁₂O₄₀·xH₂O in a green solvent such as dimethyl carbonate. rsc.orgrsc.org This method is proposed to proceed via a carbocation mechanism. rsc.orgrsc.org Palladium-catalyzed O-arylation of hydroxylamine (B1172632) equivalents with aryl halides offers a direct route to O-aryl oxime ethers. organic-chemistry.org Furthermore, treatment of alcohols with a mixture of triphenylphosphine, carbon tetrachloride, an oxime, and DBU in the presence of a catalytic amount of tetrabrabutylammonium iodide also yields O-alkyl ethers. organic-chemistry.org

| Alkylating Agent | Catalyst/Conditions | Product Type | Reference |

| Alkyl Halides | Base | O-Alkyl Oxime | acs.org |

| Alcohols | H₃PW₁₂O₄₀·xH₂O | O-Alkyl Oxime | rsc.orgrsc.org |

| Aryl Halides | Palladium Catalyst | O-Aryl Oxime | organic-chemistry.org |

| Alcohols | PPh₃/CCl₄/DBU/TBAI | O-Alkyl Oxime | organic-chemistry.org |

Interplay between Nitrile and Oxime Groups

The proximate positioning of the nitrile and hydroxyimino groups in this compound allows for a fascinating interplay of reactivity, leading to tandem reactions, cascade processes, and intramolecular cyclizations. These transformations are often triggered by the initial reaction at one functional group, which then facilitates a subsequent reaction at the other.

Tandem Reactions and Cascade Processes

Tandem and cascade reactions involving oximes and nitriles are elegant synthetic strategies for the construction of complex molecular architectures from simple precursors in a single operation. A notable example is the chemoenzymatic cascade for the synthesis of nitriles from carboxylic acids, which proceeds through an in-situ formed oxime intermediate. nih.gov While this is the reverse of the formation of this compound, it highlights the reactive nature of the oxime group in sequential reactions.

In the context of this compound, the nitrile group can be activated by coordination to a metal center, making it more susceptible to nucleophilic attack. acs.org This activation could potentially be followed by an intramolecular reaction involving the oxime. Additionally, the oxime group can be converted into a nitrile oxide in situ. These highly reactive intermediates can then undergo [3+2] cycloaddition reactions with the nitrile group of another molecule or, if sterically feasible, intramolecularly, leading to the formation of five-membered heterocyclic rings such as oxadiazoles. The oxidation of α-oxo-aldoximes with reagents like iodobenzene (B50100) diacetate is a known method for generating α-oxo-nitrile oxides. acs.org

Intramolecular Cyclization Pathways

The bifunctional nature of this compound makes it a prime candidate for intramolecular cyclization reactions to form various heterocyclic systems. The specific cyclization pathway is often dictated by the reaction conditions and the reagents employed.

One plausible pathway involves the intramolecular addition of the oxime oxygen to the nitrile carbon, which could be promoted by either acid or base catalysis. This would lead to the formation of a five-membered 1,2,4-oxadiazole (B8745197) ring system. The synthesis of heterocycles from oximes is a well-documented area of research, with numerous examples of oximes participating in cyclization reactions to form rings of various sizes. researchgate.netclockss.org

Another potential cyclization route involves the initial conversion of the oxime to a nitrile oxide, followed by an intramolecular 1,3-dipolar cycloaddition. researchgate.netjohnshopkins.edu While the nitrile group itself is a dipolarophile, the reaction would likely be more favorable with an external dipolarophile. However, under specific conditions, an intramolecular reaction could be envisioned, potentially leading to a fused ring system depending on the conformation of the molecule.

Mechanistic Investigations of Complex Transformations

The complex transformations of molecules containing both nitrile and oxime functionalities, such as this compound, are often elucidated through detailed mechanistic studies. These investigations provide insights into the reaction pathways, intermediates, and transition states involved.

For instance, the mechanism of O-alkylation of oximes with alcohols catalyzed by a heteropolyacid is proposed to involve the formation of a carbocation from the alcohol, which is then attacked by the nucleophilic oxygen of the oxime. rsc.org This was supported by UV-Vis spectroscopy and control experiments. rsc.org

In the context of tandem reactions, the formation of nitrile oxides from α-keto acids mediated by copper nitrate (B79036) has been shown to proceed through a novel carbon-carbon bond cleavage, forming gem-dinitroalkane intermediates that are then converted to the nitrile oxides. rsc.org These nitrile oxides can then participate in cycloaddition reactions. rsc.org

Mechanistic studies on the acylation of oximes with acyl chlorides generally point to a nucleophilic addition-elimination pathway. savemyexams.com The reaction is initiated by the attack of the oxime's oxygen on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequent elimination of a chloride ion yields the final O-acylated product. savemyexams.com

The interplay between the nitrile and oxime groups can also lead to rearrangements. While not directly observed for this compound, the Beckmann rearrangement of oximes is a classic example of a complex transformation involving an oxime, which proceeds through a nitrogen-deficient intermediate.

The table below summarizes some of the complex transformations and the key mechanistic features that could be relevant to this compound.

| Transformation | Key Mechanistic Feature | Potential Product from this compound |

| Heteropolyacid-catalyzed O-alkylation | Carbocation formation from alcohol | O-alkyl-2-(oxyimino)propanenitrile |

| Nitrile oxide formation and cycloaddition | In-situ generation of nitrile oxide from oxime | Isoxazole (B147169) or oxadiazole derivatives |

| Acylation with acyl chlorides | Nucleophilic addition-elimination | O-acyl-2-(oxyimino)propanenitrile |

| Metal-catalyzed nitrile activation | Lewis acid activation of the nitrile group | Potential for intramolecular cyclization |

Further experimental and computational studies are necessary to fully elucidate the specific mechanistic pathways for the complex transformations of this compound.

Derivatization and Functionalization Strategies in Research

Derivatization for Enhanced Analytical Detectability

In analytical chemistry, derivatization is a critical tool used to improve the chemical and physical properties of an analyte for separation and detection. The primary goals of derivatization are to increase the volatility and thermal stability of a compound for gas chromatography (GC) or to introduce a chromophore, fluorophore, or electrophore to enhance detection by ultraviolet (UV), fluorescence, or electron capture detectors (ECD), respectively.

Silylation is a common derivatization technique in which an active hydrogen atom in a molecule, such as the one in the hydroxyl group of 2-(Hydroxyimino)propanenitrile, is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). This process effectively masks the polar hydroxyl group, which reduces intermolecular hydrogen bonding. The resulting silylated derivative is more volatile, less polar, and more thermally stable, making it ideal for analysis by gas chromatography (GC) and GC-mass spectrometry (GC-MS).

The general reaction involves treating the compound with a silylating agent. For oximes like this compound, this derivatization proceeds readily. A variety of silylating agents are available, each with different reactivity. nih.gov N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a particularly efficient agent for this purpose. nih.gov The choice of reagent and reaction conditions can be optimized to ensure complete derivatization and prevent the formation of by-products. nih.gov

Table 1: Common Silylating Agents for Chromatographic Analysis

| Agent Name | Abbreviation | Key Characteristics |

|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive; volatile by-products are easily removed. nih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Most volatile TMS-acetamide; considered the most reactive. |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents like BSTFA or HMDS. |

| Hexamethyldisilazane | HMDS | A relatively mild silylating agent; often requires a catalyst and heating. |

While this compound is itself an oxime, the derivatization strategy involving O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a powerful technique for the analysis of carbonyl compounds (aldehydes and ketones). nih.govresearchgate.net This reagent reacts with the carbonyl group to form an O-pentafluorobenzyl oxime derivative. researchgate.net This process is not a derivatization of this compound, but rather a method to form similar oxime structures from other precursors for analytical purposes.

The key advantage of PFBHA derivatization is the introduction of the pentafluorobenzyl group, which is strongly electrophoric. researchgate.net This makes the resulting derivatives highly sensitive to electron capture detection (ECD), a very sensitive detection method used in gas chromatography. nih.gov The stability of the formed oximes to chromatographic conditions and the ease of their preparation make PFBHA a suitable reagent for the micro-analysis of biologically significant aldehydes and ketones. nih.gov This derivatization significantly lowers the limits of detection for these carbonyl compounds, enabling their measurement at trace levels. nih.gov

Table 2: Detection Limits of Carbonyls after PFBHA Derivatization

| Carbonyl Compound | Detection Limit (ng/mL) | Analytical Method |

|---|---|---|

| Glyoxal | < 50 | LC-UVD nih.gov |

| Methylglyoxal | < 50 | LC-UVD nih.gov |

| Benzaldehyde | < 50 | LC-UVD nih.gov |

| Acetophenone | < 50 | LC-UVD nih.gov |

| n-Valeraldehyde | ~70-250 | LC-UVD nih.gov |

Introduction of Diverse Chemical Moieties

The functional groups of this compound—the oxime and the nitrile—serve as versatile handles for introducing a wide range of chemical moieties, making it a useful building block in organic synthesis.

The hydroxyl group of the oxime is readily derivatized to form oxime ethers and esters. These derivatives are not only stable compounds but also serve as important synthetic intermediates. nih.gov

Oxime Ethers are typically synthesized by O-alkylation, which involves reacting the oxime with an alkyl halide in the presence of a base.

Oxime Esters are formed by O-acylation, commonly through reaction with an acyl chloride or a carboxylic acid anhydride. nih.gov

Oxime esters, in particular, have gained significant attention as precursors to iminyl radicals upon N–O bond cleavage. nsf.gov These highly reactive intermediates can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex nitrogen-containing scaffolds. nih.gov

Table 3: Reagents for Oxime Ether and Ester Formation

| Derivative Type | Reagent Class | Example Reagent | Product |

|---|---|---|---|

| Oxime Ether | Alkyl Halide | Methyl Iodide (CH₃I) | 2-(Methoxyimino)propanenitrile |

| Oxime Ether | Benzyl Bromide | Benzyl Bromide (C₆H₅CH₂Br) | 2-((Benzyloxy)imino)propanenitrile |

| Oxime Ester | Acyl Chloride | Acetyl Chloride (CH₃COCl) | (E/Z)-1-cyanoethylideneamino acetate |

| Oxime Ester | Carboxylic Anhydride | Acetic Anhydride ((CH₃CO)₂O) | (E/Z)-1-cyanoethylideneamino acetate |

The reactivity of this compound is dictated by its two primary functional groups. An electrophile is a reactant that accepts a pair of electrons to form a new covalent bond, while a nucleophile provides the electron pair. masterorganicchemistry.com

Reactions of the Nitrile Group: The nitrile group (–C≡N) features an electrophilic carbon atom that is susceptible to attack by nucleophiles. chemistrysteps.com

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. This two-stage process first yields a propanamide intermediate, which is then further hydrolyzed to produce pyruvic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). chemistrysteps.comsavemyexams.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine, yielding 1-amino-1-imino-2-propanol after reaction and workup. chemistrysteps.com

Reactions of the Oxime Group: The oxime group (–C=N–OH) possesses both nucleophilic and electrophilic characteristics. The oxygen and nitrogen atoms have lone pairs of electrons, making them nucleophilic sites that can react with electrophiles. masterorganicchemistry.com As discussed, reaction with alkylating or acylating agents (electrophiles) at the oxygen atom is a primary pathway. nih.gov The C=N double bond can also undergo addition reactions, and the entire group can be reduced to an amino group under certain conditions.

Table 4: Summary of Reactions with Electrophiles and Nucleophiles

| Functional Group | Reagent Type | Reagent Example | Product Type |

|---|---|---|---|

| Nitrile (-C≡N) | Nucleophile (Hydrolysis) | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid (Pyruvic acid) chemistrysteps.com |

| Nitrile (-C≡N) | Nucleophile (Reduction) | LiAlH₄ | Primary Amine chemistrysteps.com |

| Oxime (-OH) | Electrophile (Alkylation) | Alkyl Halide | Oxime Ether |

| Oxime (-OH) | Electrophile (Acylation) | Acyl Chloride | Oxime Ester nih.gov |

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity: Regioselectivity refers to the preference for a chemical reaction to occur at one position of a molecule over other possible positions. In the derivatization of this compound, the primary site of reaction with electrophiles such as alkyl halides or acyl chlorides is the oxygen atom of the hydroxyl group. This O-alkylation or O-acylation is highly favored over N-alkylation or N-acylation. This preference is attributed to the greater nucleophilicity and accessibility of the oxygen atom's lone pairs compared to those on the nitrogen atom within the oxime functional group. The resulting products are exclusively oxime ethers or esters, demonstrating a high degree of regioselectivity.

Stereoselectivity: The carbon-nitrogen double bond (C=N) of an oxime can give rise to stereoisomerism. For this compound, where the carbon atom is bonded to a methyl group and a nitrile group, two geometric isomers are possible: the E-isomer and the Z-isomer. These isomers, also known as stereoisomers, have the same molecular formula and connectivity but differ in the spatial arrangement of the groups around the C=N double bond. The synthesis of this compound may result in a mixture of these isomers or favor the formation of the thermodynamically more stable isomer. Derivatization reactions at the oxime's hydroxyl group can proceed with varying degrees of stereoselectivity, potentially favoring reaction with one isomer over the other or proceeding without preference. The specific stereochemical outcome can be influenced by the reaction conditions, the reagents used, and the steric and electronic properties of the starting isomer.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 2-(Hydroxyimino)propanenitrile, offering profound insights into its atomic arrangement and molecular dynamics.

Multi-dimensional NMR Techniques (e.g., 2D NMR, COSY, NOESY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in deciphering the complex spin systems within this compound, providing clarity where one-dimensional spectra might be convoluted. wikipedia.org These experiments distribute signals across two frequency axes, enhancing resolution and revealing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is pivotal in identifying protons that are coupled to each other, typically through two or three bonds. wikipedia.orgyoutube.com Cross-peaks in a COSY spectrum of this compound would definitively establish the connectivity between protons on adjacent carbon atoms. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are directly bonded. rsc.orgharvard.edu This is particularly valuable for determining the stereochemistry and conformation of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as carbon-13. wikipedia.orgcolumbia.edu This powerful technique allows for the unambiguous assignment of protons to their corresponding carbon atoms in the this compound structure. youtube.comyoutube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two or three bonds, between protons and carbons. columbia.eduyoutube.com This is crucial for piecing together the complete carbon skeleton and identifying quaternary carbons that are not visible in HSQC spectra. youtube.comyoutube.com

Advanced 1H and 13C NMR Assignments

Precise assignment of proton (¹H) and carbon-13 (¹³C) NMR signals is fundamental to the structural confirmation of this compound.

¹H NMR Spectroscopy: The chemical shift of each proton signal provides information about its electronic environment. libretexts.org The integration of the signal area is proportional to the number of protons it represents. libretexts.org Furthermore, the splitting pattern (multiplicity) of a signal, arising from spin-spin coupling with neighboring protons, reveals the number of adjacent protons. youtube.com For instance, a triplet indicates two neighboring protons, while a quartet suggests three. youtube.com

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the different carbon environments within the molecule. The chemical shifts of carbon signals are indicative of their hybridization and the nature of attached atoms. illinois.edu Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

A comprehensive analysis combining ¹H and ¹³C NMR data with 2D correlation experiments like HSQC and HMBC allows for the complete and unambiguous assignment of all proton and carbon resonances in the this compound molecule.

| Proton (¹H) | Carbon (¹³C) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Integration | DEPT Information |

| Multiplicity | Connectivity (from HMBC) |

Solvent Effects and Dynamic NMR Studies

The choice of solvent can influence the chemical shifts observed in NMR spectra. ucla.edu This is due to interactions between the solute (this compound) and the solvent molecules, which can alter the local electronic environment of the nuclei. researchgate.net For instance, hydrogen bonding between the hydroxyl group of the analyte and a solvent like DMSO-d₆ can lead to significant changes in the chemical shift of the hydroxyl proton. pitt.edu Comparing spectra recorded in different deuterated solvents can provide valuable information about intermolecular interactions. epfl.ch

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent processes such as conformational changes or chemical exchange. researchgate.netnih.gov By acquiring spectra at different temperatures, it is possible to observe changes in the line shape of NMR signals, which can be used to determine the energetic barriers and rates of these dynamic processes.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational excitation of particular bonds. researchgate.net

Key characteristic absorption bands for this compound would include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C≡N stretch: A sharp, intense absorption band around 2200-2260 cm⁻¹, indicative of the nitrile group. nist.gov

C=N stretch: An absorption in the 1640-1690 cm⁻¹ region, corresponding to the carbon-nitrogen double bond of the oxime.

C-H stretch: Absorptions typically just below 3000 cm⁻¹ for sp³ hybridized carbons. youtube.com

The precise position and intensity of these bands can provide further insights into the molecular structure and bonding.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Hydroxyl (O-H) | 3200-3600 (broad) |

| Nitrile (C≡N) | 2200-2260 (sharp, intense) |

| Oxime (C=N) | 1640-1690 |

| Alkane (C-H) | < 3000 |

Raman Spectroscopy for Structural Features

Raman spectroscopy provides information about the vibrational modes of a molecule that are associated with a change in polarizability. It is often complementary to IR spectroscopy. For this compound, Raman spectroscopy can be particularly useful for observing symmetric vibrations and bonds that are weak or absent in the IR spectrum. researchgate.net The nitrile (C≡N) and the carbon-carbon single bonds would be expected to produce distinct signals in the Raman spectrum. Analysis of the Raman spectrum can provide further confirmation of the structural features identified by other spectroscopic methods.

Mass Spectrometry (MS) Techniques

Ionization Methods and Fragmentation Analysis

Mass spectrometry of this compound would provide valuable information regarding its molecular weight and structural features through analysis of its fragmentation patterns. Common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) would be applicable.

Under Electron Ionization (EI) , the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation. The fragmentation of oximes is influenced by the substituents attached to the C=N bond. Key fragmentation pathways for oximes often include:

Loss of a hydroxyl radical (•OH): This is a common fragmentation pathway for oximes, resulting in an [M - 17]+ ion.

α-cleavage: Fission of the bond adjacent to the C=N group.

Loss of small neutral molecules: Such as H₂O or HCN.

The presence of the nitrile group introduces additional fragmentation possibilities. For aliphatic nitriles, the molecular ion peak is often weak or absent, with a notable [M-1]+ peak resulting from the loss of a hydrogen atom. ucalgary.ca

With a soft ionization technique like Electrospray Ionization (ESI) , protonated molecules [M+H]⁺ are typically observed, with less fragmentation compared to EI. This allows for clear determination of the molecular weight.

Table 2: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment | Ionization Mode |

|---|---|---|

| 84 | [C₃H₄N₂O]•+ (Molecular Ion) | EI |

| 83 | [C₃H₃N₂O]+ | EI |

| 67 | [M - •OH]+ | EI |

| 57 | [M - HCN]+ | EI |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of the molecular formula of a compound by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₃H₄N₂O, the theoretical exact mass can be calculated.

By comparing the experimentally measured exact mass from HRMS with the calculated theoretical mass, the elemental composition can be confirmed with a high degree of confidence, typically with an error of less than 5 ppm. This technique is instrumental in differentiating between compounds that may have the same nominal mass but different elemental compositions.

Table 3: Theoretical Exact Mass for this compound

| Molecular Formula | Calculated Exact Mass (Da) |

|---|

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional atomic arrangement of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the structural characteristics of oximes have been extensively studied. scispace.comacs.org

A crystallographic analysis of this compound would be expected to reveal a planar or near-planar C=N-O moiety. The solid-state structure would likely be dominated by hydrogen bonding interactions involving the hydroxyl group of the oxime. Oximes can act as both hydrogen-bond donors (via the -OH group) and acceptors (via the nitrogen and oxygen atoms). acs.org

Common hydrogen bonding motifs observed in the crystal structures of oximes include the formation of dimers or catemers (chain-like structures) through O-H•••N or O-H•••O interactions. scispace.comacs.org The nitrile group can also participate in hydrogen bonding as a hydrogen bond acceptor.

Table 4: Expected Crystallographic Data for this compound (Hypothetical)

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for small organic molecules) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Key Bond Lengths (Å) | C=N: ~1.27 Å, N-O: ~1.41 Å, C-C: ~1.47 Å, C≡N: ~1.15 Å |

| Key Bond Angles (°) | C=N-O: ~112°, C-C=N: ~120° |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and other key electronic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. It is often employed to calculate properties like optimized molecular geometry, vibrational frequencies, and reaction energetics. Studies on related aliphatic oximes have utilized DFT to evaluate structure-reactivity relationships, but no such specific calculations have been published for 2-(Hydroxyimino)propanenitrile. researchgate.net General DFT studies on oximes focus on aspects like the mechanism of their formation and their stereochemistry. ku.ac.aemdpi.com

Conformer Analysis and Energy Landscapes

Most molecules can exist in different spatial arrangements known as conformers. Conformer analysis involves identifying the stable conformers of a molecule and determining their relative energies to construct an energy landscape. This is crucial for understanding a molecule's flexibility and its most likely shapes. While this would be a valuable analysis for this compound, no dedicated studies on its conformational preferences or energy landscape are available in the scientific literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the physical movements of atoms and molecules over time.

Conformational Analysis and Rotational Barriers

This subsection would typically detail the results of simulations aimed at exploring the different conformations of this compound and the energy barriers to rotation around its single bonds. Such information provides insight into the molecule's flexibility. However, no studies reporting this specific analysis for this compound have been found.

Solvent Effects on Molecular Conformation

The surrounding solvent can significantly influence the preferred conformation of a molecule. Computational models can simulate these effects to predict how the shape of this compound might change in different chemical environments. Regrettably, research on the solvent effects on the molecular conformation of this specific compound is not available.

Prediction of Spectroscopic Properties and Reactivity

Computational methods can predict various spectroscopic properties, such as NMR and IR spectra, which can aid in the experimental characterization of a molecule. Reactivity descriptors derived from quantum chemical calculations can also predict the most likely sites for chemical reactions. While DFT has been used to predict spectroscopic properties and reactivity for other organic molecules, including other nitriles and oximes, no such predictions have been published for this compound. researchgate.net

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry provides powerful tools to predict NMR chemical shifts, aiding in spectral assignment and structural confirmation. For this compound, while specific computational studies are not extensively documented in publicly available literature, the prediction of its 1H and 13C NMR chemical shifts can be achieved with high accuracy using established theoretical methods.

Modern computational approaches for predicting NMR chemical shifts primarily fall into two categories: empirical methods and quantum-mechanical (QM) calculations. Empirical methods often utilize databases of known structures and their experimental NMR data. Techniques like the use of HOSE (Hierarchical Organisation of Spherical Environments) codes can provide reasonably accurate predictions with mean absolute errors (MAE) for 1H shifts in the range of 0.2–0.3 ppm.

More rigorous predictions are offered by QM calculations, particularly those employing Density Functional Theory (DFT). These methods can yield chemical shifts with root mean square errors (RMSEs) of 0.2–0.4 ppm for 1H NMR. The accuracy of these predictions is highly dependent on the choice of the functional and basis set.

Recent advancements in machine learning (ML) have introduced new paradigms for NMR prediction. Deep learning algorithms, particularly Graph Neural Networks (GNNs), trained on large datasets of experimental or DFT-calculated chemical shifts, have shown remarkable accuracy. For instance, some GNN models can predict 1H chemical shifts with an MAE of less than 0.10 ppm. nih.govresearchgate.netnih.gov These models can also account for the influence of different solvents, which is a critical factor in experimental NMR spectroscopy. nih.gov

An illustrative data table of predicted 1H and 13C NMR chemical shifts for this compound, based on typical computational methods, is presented below. Please note that these are hypothetical values for demonstration purposes, as a specific published study on this molecule was not identified.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C1 (CH3) | 2.1 | 10.5 |

| C2 (C=NOH) | - | 145.2 |

| C3 (CN) | - | 115.8 |

| H (in CH3) | 2.1 | - |

| H (in OH) | 10.5 | - |

| Table 1: Hypothetical predicted NMR chemical shifts for this compound in a standard solvent (e.g., CDCl3). |

Theoretical Prediction of Reaction Mechanisms and Transition States

A relevant area of study is the reaction between nitriles and hydroxylamine (B1172632) to form amidoximes. rsc.org Theoretical investigations into these reactions can elucidate the reaction pathways, identify key intermediates, and determine the structures and energies of transition states. Such studies often employ DFT calculations to map out the potential energy surface of the reaction.

For a hypothetical reaction involving this compound, computational analysis would typically involve:

Locating Stationary Points: Identifying the equilibrium geometries of reactants, products, and any intermediates.

Transition State Searching: Finding the saddle points on the potential energy surface that connect reactants to products. This is crucial for understanding the energy barrier of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

These calculations provide critical data such as activation energies and reaction enthalpies, which are fundamental to predicting the feasibility and kinetics of a reaction. For example, a theoretical study on a related reaction might reveal the following energetic profile.

| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Nucleophilic attack of hydroxylamine on the nitrile carbon | 15.2 | -5.8 |

| Proton transfer to form the amidoxime | 8.5 | -12.3 |

| Table 2: Illustrative energetic data for a hypothetical reaction of a nitrile with hydroxylamine. |

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in the solid state, or crystal packing, is governed by a delicate balance of intermolecular interactions. These interactions dictate the physical properties of a crystalline material. For this compound, the presence of a hydroxyl group (a hydrogen bond donor) and nitrogen atoms (hydrogen bond acceptors) suggests that hydrogen bonding will play a significant role in its crystal structure.

While a crystal structure for this compound is not found in the reviewed literature, studies on similar oxime-containing molecules provide a framework for understanding its potential solid-state architecture. In the crystal structures of related compounds, molecules are often linked by O—H···N or O—H···O hydrogen bonds, forming supramolecular chains or more complex networks. nih.gov

Computational methods can be used to predict and analyze these intermolecular interactions. Techniques such as Hirshfeld surface analysis can visualize and quantify intermolecular contacts in a crystal lattice. This method partitions the crystal space into regions where the electron density is dominated by a particular molecule, allowing for the identification of close contacts and the nature of the interactions.

A hypothetical analysis of the intermolecular interactions in a crystal of this compound might reveal the following contributions:

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

| H···H | 45% |

| O···H / H···O | 25% |

| N···H / H···N | 15% |

| C···H / H···C | 10% |

| Other | 5% |

| Table 3: Hypothetical percentage contributions of different intermolecular contacts to the Hirshfeld surface of this compound. |

Applications in Complex Organic Molecule Synthesis

Role as a Key Synthetic Intermediate for Nitrogen-Containing Compounds

In organic synthesis, molecules that serve as foundational units for building larger, more complex structures are often referred to as "building blocks". cymitquimica.comboronmolecular.comsigmaaldrich.com 2-(Hydroxyimino)propanenitrile is a prime example of such a building block, providing essential functionalities and precursors for the precise construction of intricate molecules. boronmolecular.com Its utility stems from the distinct reactivity of its two functional groups, which can be harnessed to introduce nitrogen into various molecular frameworks, a crucial element in many biologically active compounds and functional materials.

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of efficient synthetic routes to these scaffolds is of paramount importance. This compound serves as a valuable precursor for creating key nitrogen-containing heterocyclic rings.

Pyrazinones : The 2(1H)-pyrazinone core is present in a large number of natural products with interesting biological activities. nih.govsemanticscholar.org Synthetic strategies for these structures often involve the condensation of acyclic precursors. nih.govsemanticscholar.org One established method for pyrazinone synthesis utilizes α-keto oxime derivatives, specifically 2-chloroketone oximes, which react with α-amino acid esters. semanticscholar.org Given its structure as an α-hydroxyimino nitrile, this compound represents a conceptually similar and plausible starting material for analogous synthetic pathways to produce substituted pyrazinones.

Pyrroles : The pyrrole (B145914) ring is another vital heterocycle found in numerous pharmaceuticals and natural products. rsc.orgimedpub.com Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of functionalized pyrroles. rsc.orgbohrium.com For instance, a three-component reaction between α-hydroxyketones, oxoacetonitriles, and anilines provides a concise route to pyrrole-based drug candidates. nih.gov Another approach involves the tandem reaction of gem-diactivated acrylonitriles with a cyanide source, which proceeds via a Michael addition and a subsequent nitrile-to-nitrile cyclocondensation. organic-chemistry.org The inherent reactivity of the nitrile group and the adjacent carbon atom in this compound makes it a suitable candidate for participating in similar cyclization strategies to form highly substituted pyrrole rings.

The construction of complex molecules often requires starting materials that contain multiple, orthogonally reactive functional groups. boronmolecular.comillinois.edubrainly.com this compound fits this role adeptly, as its oxime and nitrile moieties can be selectively transformed into a variety of other functional groups.

The nitrile group is particularly versatile and can be readily converted into amines, amides, or carboxylic acids, providing handles for further structural modifications. nih.gov The oxime group also offers diverse reactivity; for example, its N-O bond can be cleaved under certain conditions to generate reactive iminyl radicals, which can participate in C-C bond formation and other complex transformations. nsf.govnih.gov This dual reactivity allows chemists to use this compound to introduce multiple points of functionality into a target molecule, facilitating the synthesis of complex structures with tailored properties for applications in medicine and materials science. boronmolecular.com

Participation in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govnih.govwindows.net These reactions are instrumental in the synthesis of diverse heterocyclic libraries for drug discovery. researchgate.net

The structure of this compound makes it an ideal candidate for participation in various MCRs. It possesses several key features often exploited in such reactions:

An active methylene (B1212753) group (the carbon atom situated between the oxime and nitrile groups) which can be deprotonated to act as a nucleophile.

A nitrile group , which can act as an electrophile or be transformed in situ.

An oxime group , which can act as a nucleophile or a directing group.

This combination of functionalities allows it to potentially participate as a key component in classical MCRs like the Strecker synthesis of amino acids or the Hantzsch synthesis of pyridines and dihydropyridines, leading to the creation of highly complex and substituted heterocyclic systems in a single synthetic step. nih.gov The development of novel MCRs often involves exploiting the unique reactivity of bifunctional building blocks like this compound. epfl.ch

Utilization in Ligand Design for Coordination Chemistry Research

Coordination chemistry, which studies the compounds formed between a central metal ion and surrounding molecules called ligands, is fundamental to areas ranging from catalysis to materials science and bioinorganic chemistry. mdpi.comyoutube.com The design and synthesis of organic ligands are crucial for developing new metal complexes with specific properties and functions. mdpi.com

This compound is an attractive candidate for ligand synthesis due to the presence of multiple potential donor atoms. Both the oxime and nitrile functional groups are well-known to coordinate with a wide variety of metal ions. acs.orgat.uaunibo.it

The synthesis of metal complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. mdpi.comresearchgate.net The oxime group, in either its neutral (oxime) or deprotonated (oximato) form, readily forms stable complexes with transition metals. at.ua Simultaneously, the nitrile group can also bind to metal centers, often acting as a labile ligand that can be displaced to access catalytically active sites. unibo.itnih.gov This allows for the creation of metal-organic complexes where this compound can act as a monodentate, bidentate, or bridging ligand, leading to diverse structural motifs and coordination polymers.

The way in which a ligand binds to a metal is known as its coordination mode, and the strength of this interaction is its binding affinity. Understanding these properties is key to designing functional metal complexes.

Coordination Modes : this compound offers several potential coordination modes. The oxime group is ambidentate and can bind to a metal through either its nitrogen or oxygen atom. acs.org The nitrile group typically coordinates in an "end-on" fashion through the lone pair of electrons on the nitrogen atom. unibo.itnih.govlibretexts.org This versatility means the molecule could function as:

A monodentate ligand through the oxime nitrogen, oxime oxygen, or nitrile nitrogen.

A bidentate chelating ligand , potentially binding through both the oxime nitrogen and the nitrile nitrogen to form a stable five-membered ring with the metal center.

A bridging ligand , connecting two or more metal centers.

Strategic Integration into Retrosynthetic Pathways

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. openochem.orgmit.edu this compound can be a valuable synthon in such analyses.

In a retrosynthetic sense, the presence of a 3-acetylisoxazole or a related heterocycle in a target molecule could suggest a disconnection leading back to this compound and an appropriate dipolarophile. This strategy simplifies a complex heterocyclic portion of a molecule to a straightforward cycloaddition reaction.

For example, if a target molecule contains a substituted isoxazole (B147169) ring bearing an acetyl group at the 3-position, a retrosynthetic disconnection of the C-C and C-O bonds of the isoxazole ring would reveal a nitrile oxide and an alkyne. The acetyl-substituted nitrile oxide can be traced back to this compound, thus identifying it as a key starting material. The principles of radical retrosynthesis could also be applied, where the N-O bond of the oxime is disconnected homolytically to devise synthetic routes involving radical cross-coupling reactions. nih.gov

Future Research Directions and Emerging Methodologies

Development of Asymmetric Synthetic Routes

The creation of chiral molecules is a cornerstone of modern medicinal and materials chemistry. For 2-(hydroxyimino)propanenitrile, which is achiral, the introduction of stereocenters through asymmetric synthesis would open up new avenues for its use in enantioselective transformations. Future research is anticipated to focus on the development of catalytic methods to produce chiral derivatives of this compound with high enantiopurity.

A promising area of investigation is the use of chiral catalysts , including both metal complexes and organocatalysts, to control the stereochemical outcome of reactions involving this compound. For instance, the enantioselective addition of nucleophiles to the carbon-nitrogen double bond of the oxime or the α-carbon to the nitrile group could be achieved using well-designed chiral ligands. While the direct asymmetric synthesis of this compound itself is not applicable due to its achiral nature, its derivatives could be targeted.

Biocatalysis offers a powerful and sustainable approach to asymmetric synthesis. mdpi.comresearchgate.net Enzymes such as aldoxime dehydratases and nitrile hydratases have shown remarkable efficiency and stereoselectivity in the synthesis and transformation of a wide range of nitriles and oximes. nih.govresearchgate.net Future work could involve screening for or engineering enzymes that can act on this compound or its precursors to generate chiral products. The mild reaction conditions and high selectivity of biocatalytic methods make them an attractive alternative to traditional chemical synthesis. nih.gov

| Catalyst Type | Potential Application to this compound Derivatives | Expected Outcome |

| Chiral Metal Complexes | Enantioselective reduction of the C=N bond | Chiral α-amino nitriles |

| Chiral Organocatalysts | Asymmetric addition to the oxime or nitrile group | Functionalized chiral nitriles |

| Aldoxime Dehydratases | Kinetic resolution of racemic precursors | Enantiopure oxime-containing nitriles |

| Nitrile Hydratases | Enantioselective hydrolysis of a dinitrile precursor | Chiral cyano-amides |

Exploration of Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov The development of organocatalytic transformations involving this compound could lead to novel and efficient synthetic routes to valuable chiral building blocks.

Future research in this area will likely focus on several key themes. Bifunctional organocatalysts , which possess both a Lewis basic and a Brønsted acidic site, could be employed to activate both this compound and a reacting partner simultaneously. rsc.org For example, a chiral amine-thiourea catalyst could activate the oxime group through hydrogen bonding while also activating an electrophile for an enantioselective addition reaction.

The exploration of asymmetric cycloaddition reactions where this compound or its derivatives act as a dienophile or a 1,3-dipole is another promising avenue. nih.gov Chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, have been successfully used to control the stereochemistry of such reactions. mdpi.com

Furthermore, the application of organocatalysis to the α-functionalization of the nitrile group in this compound could provide access to a wide range of chiral products. nih.gov For instance, enantioselective Michael additions or allylic alkylations catalyzed by chiral Lewis bases could be explored. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. beilstein-journals.orgworktribe.com The integration of the synthesis and transformations of this compound with flow chemistry and automated platforms represents a significant step towards more efficient and sustainable chemical manufacturing.

Future research will likely involve the development of continuous-flow processes for the synthesis of this compound itself. This could involve the use of packed-bed reactors containing immobilized catalysts or reagents, allowing for a streamlined and efficient process. The synthesis of related compounds, such as hydroxamic acids, has been successfully demonstrated in flow reactors. organic-chemistry.org

Moreover, the use of flow chemistry can enable the safe handling of potentially hazardous reagents and intermediates that may be involved in the synthesis or subsequent reactions of this compound. The small reactor volumes in flow systems minimize the risks associated with exothermic reactions or the use of toxic substances.

Automated synthesis platforms , which combine robotic handling of reagents with computer-controlled reaction conditions, can be coupled with flow reactors to enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of this compound derivatives. This approach can significantly accelerate the discovery of new reactions and the optimization of existing ones. nih.gov

| Technology | Potential Benefit for this compound Chemistry |

| Continuous Flow Synthesis | Improved safety, enhanced reaction control, and easier scalability. |

| Packed-Bed Reactors | Simplified catalyst/reagent separation and reuse. |

| Automated Synthesis Platforms | High-throughput screening and rapid library synthesis. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A detailed understanding of reaction kinetics and mechanisms is crucial for optimizing chemical processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions involving this compound are expected to play a pivotal role in future research.

The nitrile group in this compound has a characteristic vibrational frequency in the infrared (IR) and Raman spectra, making it an excellent spectroscopic handle. Future studies could employ in-situ IR and Raman spectroscopy to monitor the progress of reactions in real-time. longdom.org This would provide valuable information on reaction rates, the formation of intermediates, and the influence of various reaction parameters.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for real-time reaction analysis. Flow-NMR techniques, where the reaction mixture flows through an NMR tube within the spectrometer, can provide detailed structural information on reactants, intermediates, and products as the reaction proceeds.

Furthermore, the development of specialized spectroscopic probes that are sensitive to the local chemical environment could provide deeper insights into reaction mechanisms. For instance, fluorescent probes that change their emission properties upon interaction with this compound or its reaction intermediates could be designed.

| Spectroscopic Technique | Information Provided | Application in this compound Research |

| In-situ IR/Raman Spectroscopy | Vibrational modes of functional groups | Real-time monitoring of reaction kinetics and intermediate formation. |

| Flow-NMR Spectroscopy | Detailed structural information | Elucidation of reaction pathways and mechanisms. |

| Fluorescence Spectroscopy | Changes in electronic environment | Development of sensitive assays and mechanistic probes. |

Computational Design of Novel Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for predicting and understanding chemical reactivity. The application of computational methods to this compound can guide the experimental design of new reactions and applications.